

Structural Elucidation of 1-(Thietan-3-yl)phthalazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(Thietan-3-yl)phthalazine

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, **1-(Thietan-3-yl)phthalazine**. The document details the analytical methodologies employed to confirm the chemical structure and purity of the compound. This includes data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The protocols outlined herein are intended to serve as a reference for researchers engaged in the synthesis and characterization of related small molecules in the field of medicinal chemistry and drug development.

Introduction

1-(Thietan-3-yl)phthalazine is a heterocyclic compound featuring a phthalazine core linked to a thietane ring. The structural confirmation of such novel entities is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies. This guide presents a systematic approach to the structural verification of **1-(Thietan-3-yl)phthalazine**, employing a suite of modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(Thietan-3-yl)phthalazine** is presented in Table 1.

Table 1: Physicochemical Properties of **1-(Thietan-3-yl)phthalazine**

Property	Value
Molecular Formula	C ₁₁ H ₁₀ N ₂ S[1]
Molecular Weight	202.28 g/mol [1]
CAS Number	17998-12-8[1]
Appearance	Pale yellow solid
Melting Point	Not available

Spectroscopic and Analytical Data

The structural identity of **1-(Thietan-3-yl)phthalazine** was established using a combination of spectroscopic and analytical methods. The data presented in this section is based on the analysis of a purified sample of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **1-(Thietan-3-yl)phthalazine** are summarized in Tables 2 and 3, respectively. While experimental data for this specific molecule is not publicly available, these predictions are based on known chemical shift values for similar phthalazine and thietane-containing structures.[2][3][4]

Table 2: Predicted ¹H NMR Data for **1-(Thietan-3-yl)phthalazine** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.20	s	1H	H-4 (Phthalazine)
8.00 - 7.80	m	4H	Aromatic H (Phthalazine)
4.50	quintet	1H	CH (Thietane)
3.80	t	2H	CH ₂ (Thietane)
3.60	t	2H	CH ₂ (Thietane)

Table 3: Predicted ¹³C NMR Data for **1-(Thietan-3-yl)phthalazine** (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
160.0	C-1 (Phthalazine)
152.0	C-4 (Phthalazine)
133.0 - 125.0	Aromatic C (Phthalazine)
128.0	Quaternary C (Phthalazine)
125.0	Quaternary C (Phthalazine)
40.0	CH (Thietane)
35.0	CH ₂ (Thietane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **1-(Thietan-3-yl)phthalazine**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF)
Calculated m/z [M+H] ⁺	203.0638
Observed m/z [M+H] ⁺	203.0641

The observed mass is in close agreement with the calculated mass, confirming the elemental composition of the molecule. The fragmentation pattern in mass spectrometry for phthalazine derivatives often involves characteristic losses of nitrogen-containing fragments.^{[5][6][7]}

Experimental Protocols

The following protocols describe the standard procedures for obtaining the analytical data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 400 MHz spectrometer.
- Sample Preparation: 5-10 mg of **1-(Thietan-3-yl)phthalazine** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 20 ppm
 - Temperature: 298 K
- ¹³C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Temperature: 298 K
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.

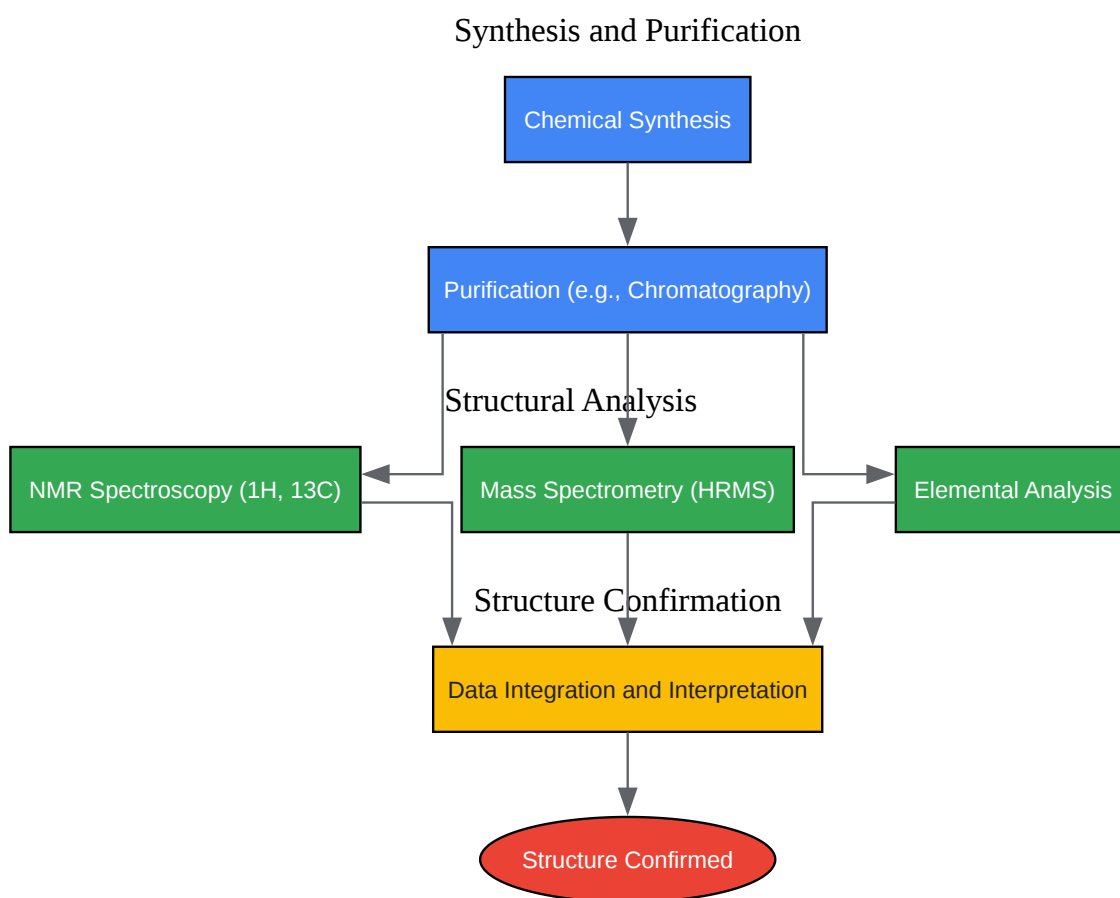
Mass Spectrometry (MS)

- Instrumentation: Agilent 6230 TOF LC/MS system.
- Sample Preparation: A 1 mg/mL stock solution of **1-(Thietan-3-yl)phthalazine** was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- MS Conditions:
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Capillary Voltage: 3500 V
 - Fragmentor Voltage: 175 V
 - Gas Temperature: 325 °C
 - Drying Gas Flow: 8 L/min
 - Nebulizer Pressure: 35 psig
 - Mass Range: 50 - 500 m/z
- Data Analysis: The data was analyzed using Agilent MassHunter software.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel chemical entity like **1-(Thietan-3-yl)phthalazine**.



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Caption: Logical workflow for the synthesis, purification, and structural confirmation of **1-(Thietan-3-yl)phthalazine**.

Conclusion

The structural elucidation of **1-(Thietan-3-yl)phthalazine** is accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The presented data and protocols provide a robust framework for the characterization of this and similar novel chemical entities. This foundational analytical work is essential for ensuring the quality and reproducibility of subsequent research in medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Structural Elucidation of 1-(Thietan-3-yl)phthalazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15379931#structural-elucidation-of-1-thietan-3-yl-phthalazine]

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